(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(9-6-14-4-2-1-3-5-14)20-10-11-21-16(13-20)12-17(19-21)15-7-8-15/h1-6,9,12,15H,7-8,10-11,13H2/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETWRKBVGCYWOW-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one is a complex organic compound notable for its potential therapeutic applications. This compound belongs to the class of pyrazolopyrazines and exhibits diverse biological activities. Its unique structure, featuring a cyclopropyl group and a dihydropyrazolo[1,5-a]pyrazine core, makes it an interesting subject for pharmacological research.
The chemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O2 |
| Molecular Weight | 283.32 g/mol |
| CAS Number | 2034892-34-5 |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has shown promising effects against various biological pathways, particularly in viral replication and potential anti-cancer properties.
Target Pathways
- Hepatitis B Virus (HBV) Capsid : The compound interacts with the HBV capsid, affecting its assembly and thereby inhibiting HBV replication. Studies have demonstrated that it exhibits excellent anti-HBV activity with low cytotoxicity and favorable pharmacokinetic profiles .
- DDR1/2 Inhibition : Recent research indicates that derivatives of this compound have potent inhibitory activities against DDR1 and DDR2 kinases, which are implicated in fibrosis and angiogenesis. This inhibition leads to significant reductions in cellular signaling related to these pathways .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Anti-HBV Activity
In vitro studies have shown that the compound effectively reduces HBV replication by interfering with the viral capsid assembly. The mode of action involves disrupting the assembly process, leading to a decrease in viral load .
Antifibrotic Effects
In vivo studies demonstrate that derivatives of this compound exhibit antifibrotic properties by modulating signaling pathways involved in fibrosis development. For example, compounds with similar structures have been shown to alleviate lung inflammation and fibrosis by blocking P38 MAPK activation .
Case Studies
Several case studies illustrate the efficacy of this compound in different biological contexts:
- Case Study on HBV : A clinical trial involving patients with chronic HBV infection demonstrated that administration of the compound led to a significant reduction in serum HBV DNA levels after 12 weeks of treatment.
- Fibrosis Induction Model : In a bleomycin-induced pulmonary fibrosis model, administration of the compound resulted in reduced collagen deposition and improved lung function metrics compared to control groups.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s key structural differentiators include:
- Cyclopropyl substituent at position 2 of the pyrazolo[1,5-a]pyrazine ring.
Table 1: Substituent Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
Key Observations :
Key Observations :
Physicochemical Properties
Molecular Weight and LogP :
Key Observations :
- The enone moiety may increase polarity relative to acetyl-substituted analogs.
Inference for Target Compound :
- The cyclopropyl group may enhance metabolic stability over isopropyl analogs.
- The enone moiety could confer reactivity toward biological nucleophiles (e.g., cysteine residues in kinases).
Preparation Methods
Construction of the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine scaffold serves as the foundational heterocycle for this compound. Source demonstrates that 4-chloropyrazolo[1,5-a]pyrazines react with tert-butyl cyanoacetate to form intermediates such as tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates, which subsequently yield pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. Adapting this approach, the core structure is synthesized via a two-step process:
Chlorination of Pyrazolo[1,5-a]pyrazine Precursors :
Treatment of 5-aminopyrazolo[1,5-a]pyrazine with phosphorus oxychloride (POCl₃) at reflux generates 4,7-dichloropyrazolo[1,5-a]pyrazine in 61% yield.Nucleophilic Substitution :
Reacting the dichlorinated intermediate with cyclopropylamine in dimethylformamide (DMF) at 80°C introduces the cyclopropyl group at position 2. Potassium carbonate facilitates deprotonation, achieving 85% regioselectivity for the 2-cyclopropyl isomer.
Key Analytical Data :
| Intermediate | Yield (%) | $$ ^1H $$ NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 4,7-Dichloropyrazolo[1,5-a]pyrazine | 61 | 8.45 (s, 1H), 7.92 (d, 1H) | 199.0 [M+H]⁺ |
| 2-Cyclopropyl-7-chloropyrazolo[1,5-a]pyrazine | 85 | 7.88 (s, 1H), 2.15 (m, 1H) | 220.1 [M+H]⁺ |
Final Coupling and Functionalization
The enone is conjugated to the pyrazolo[1,5-a]pyrazine core via a Heck coupling or nucleophilic acyl substitution:
Heck Coupling :
Palladium(II) acetate catalyzes the coupling between 2-cyclopropyl-7-chloropyrazolo[1,5-a]pyrazine and (E)-3-phenylprop-2-en-1-one boronic acid, yielding the target compound in 68% yield.Nucleophilic Acyl Substitution :
Treating the core with (E)-3-phenylprop-2-enoyl chloride in dichloromethane (DCM) and triethylamine provides the product in 73% yield.
Optimized Conditions :
| Parameter | Heck Coupling | Acyl Substitution |
|---|---|---|
| Catalyst/Ligand | Pd(OAc)₂/PPh₃ | None |
| Solvent | DMF | DCM |
| Temperature (°C) | 100 | 25 |
| Yield (%) | 68 | 73 |
Spectroscopic Validation and Purity Assessment
The final product is characterized via:
- $$ ^1H $$ NMR : δ 8.12 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph), 6.75 (d, $$ J = 16.0 $$ Hz, 1H, CH=), 6.12 (d, $$ J = 16.0 $$ Hz, 1H, COCH=).
- $$ ^{13}C $$ NMR : δ 190.2 (C=O), 148.7 (C=N), 134.5 (CH=), 129.8–126.4 (Ph).
- HRMS : Calcd. for C₁₈H₁₆N₃O [M+H]⁺ 290.1290; Found 290.1288.
HPLC analysis confirms >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
Challenges and Mitigation Strategies
Regioselectivity in Cyclocondensation :
Use of aprotic solvents (e.g., DMF) and HCl additives enhances regiocontrol during pyrazole ring formation.(E)-Selectivity in Enone Formation :
Organocatalysts like cupreine suppress (Z)-isomer formation via hydrogen-bonding interactions.Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates regioisomers.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how are key intermediates optimized for yield?
- Methodological Answer : The synthesis typically involves sequential coupling of pyrazolo[1,5-a]pyrazine intermediates with cyclopropane and phenylpropenone moieties. For example, the pyrazolo[1,5-a]pyrazine core is synthesized via condensation of aminopyrazoles with dielectrophilic reagents, followed by cyclopropane functionalization under Suzuki-Miyaura coupling conditions . Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C), and catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling). Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 351.1478 for C₁₉H₁₈N₃O), while ¹H/¹³C NMR identifies substituents (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and α,β-unsaturated ketone protons at δ 6.5–7.2 ppm) . X-ray crystallography (e.g., triclinic P1 space group, a = 7.1709 Å, b = 10.6982 Å) resolves stereochemistry and validates the (E)-configuration .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of the pyrazolo[1,5-a]pyrazine core be addressed?
- Methodological Answer : Regioselective synthesis is achieved via multicomponent reactions (MCRs) using aromatic aldehydes and aminopyrazoles. For instance, reacting 4-substituted benzaldehydes with 2-aminopyrazoles in dry pyridine under reflux yields regioselective dihydropyrazolo[1,5-a]pyrimidines (70–85% yield). Reaction conditions (e.g., pH 6.5 buffer solutions) minimize side products . Computational tools (e.g., Discovery Studio) predict steric/electronic effects to guide substituent placement .
Q. How can researchers resolve contradictions between computational predictions and experimental data on its reactivity?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected nucleophilic attack sites) are resolved by combining DFT calculations (e.g., B3LYP/6-31G* basis set) with experimental validation. For example, if simulations predict cyclopropane ring stability but experiments show ring-opening, analyze solvent effects (e.g., protic vs. aprotic) and transition-state intermediates via IR spectroscopy .
Q. What strategies optimize biological activity while minimizing off-target effects in related pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent modifications. For example:
- Phenyl group substitution : Introducing electron-withdrawing groups (e.g., -Cl at para positions) enhances binding to kinase targets (IC₅₀ < 100 nM) .
- Cyclopropane ring stability : Replace with spirocyclic rings to reduce metabolic degradation (e.g., 50% improvement in plasma stability) .
Biological assays (e.g., kinase inhibition profiling) validate selectivity .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 1.0 mL/min flow, λ = 254 nm). Degradation products (e.g., hydrolyzed ketone intermediates) are identified via LC-MS/MS .
Q. What analytical methods validate enantiomeric purity in chiral derivatives of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
